molecular formula C7H16N2 B13572487 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine

1-(1-Methylpyrrolidin-3-yl)ethan-1-amine

Katalognummer: B13572487
Molekulargewicht: 128.22 g/mol
InChI-Schlüssel: FEQFXSCFTHUVHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C7H16N2 and a monoisotopic mass of 128.13135 Da . Its structure features a pyrrolidine ring, a common motif in medicinal chemistry, substituted with an amine-containing ethyl chain. This structure suggests potential as a valuable building block or intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this compound in the exploration of novel bioactive molecules, particularly as a precursor or scaffold for the development of ligands targeting various biological receptors. The free base form of this compound is associated with CAS numbers 2260932-44-1 (for its dihydrochloride salt) and is also registered under PubChem CID 18712659 . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should consult the safety data sheet (SDS) prior to handling and employ all appropriate safety precautions in a laboratory setting.

Eigenschaften

Molekularformel

C7H16N2

Molekulargewicht

128.22 g/mol

IUPAC-Name

1-(1-methylpyrrolidin-3-yl)ethanamine

InChI

InChI=1S/C7H16N2/c1-6(8)7-3-4-9(2)5-7/h6-7H,3-5,8H2,1-2H3

InChI-Schlüssel

FEQFXSCFTHUVHL-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCN(C1)C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Alkylation of Pyrrolidine Derivatives

Method Overview:
This approach involves the alkylation of pyrrolidine or its derivatives with appropriate electrophiles to introduce the methylpyrrolidinyl moiety onto the ethan-1-amine backbone.

Reaction Scheme:
$$
\text{Pyrrolidine} + \text{Chloroethylamine derivative} \rightarrow \text{Target compound}
$$

Key Reagents & Conditions:

  • Starting Material: 1-Methylpyrrolidine (commercially available or synthesized via methylation of pyrrolidine)
  • Electrophile: Chloroethylamine or related halogenated amines
  • Base: Potassium carbonate or sodium hydride to facilitate nucleophilic substitution
  • Solvent: Acetonitrile or ethanol
  • Temperature: 25–80°C, depending on reactivity
  • Reaction Time: 4–24 hours

Advantages:

  • Straightforward and scalable for industrial synthesis
  • High selectivity with proper control of reaction conditions

Limitations:

  • Requires pure starting materials
  • Possible side reactions if excess electrophile is used

Reductive Amination of Corresponding Ketones or Aldehydes

Method Overview:
Reductive amination is a versatile route, involving the condensation of a suitable carbonyl compound with a primary amine, followed by reduction to form the secondary amine.

Reaction Scheme:
$$
\text{Aldehyde/Ketone} + \text{1-Methylpyrrolidine} \xrightarrow{\text{Reagents}} \text{1-(1-Methylpyrrolidin-3-yl)ethan-1-amine}
$$

Key Reagents & Conditions:

Advantages:

  • Mild reaction conditions
  • High yields and selectivity

Limitations:

  • Requires careful control of pH to prevent over-reduction

Cyclization and Functional Group Transformation from Pyrrolidine Precursors

Method Overview:
This involves cyclization of linear precursors followed by functionalization to introduce the aminoethyl group.

Reaction Pathway:

  • Synthesis of N-alkylated pyrrolidine derivatives
  • Subsequent N-alkylation with ethyl halides or related electrophiles

Reaction Conditions:

  • Use of strong bases like sodium hydride or potassium tert-butoxide
  • Elevated temperatures (~80–120°C) for cyclization
  • Alkylation with ethyl halides in the presence of phase transfer catalysts

Advantages:

  • Suitable for producing derivatives with specific substitution patterns

Limitations:

  • Multi-step process with potential for side reactions

Industrial-Scale Synthesis via Continuous Flow Reactors

Method Overview:
Recent advancements favor continuous flow technology, enabling precise control over reaction parameters, safety, and scalability.

Process Highlights:

  • Continuous mixing of pyrrolidine derivatives with electrophiles or reagents under optimized temperature and pressure
  • In-line purification and solvent removal
  • Use of catalytic systems to enhance reaction rates and yields

Advantages:

  • Enhanced safety, especially for hazardous reagents
  • Consistent product quality and high throughput

Limitations:

  • Requires specialized equipment and process optimization

Summary of Key Reaction Parameters

Method Reagents Solvent Temperature Reaction Time Yield Notes
Direct Alkylation Pyrrolidine + Chloroethylamine Acetonitrile 25–80°C 4–24 hrs High Industrial scalability
Reductive Amination Acetaldehyde + 1-Methylpyrrolidine Methanol RT–50°C 6–24 hrs Very high Mild conditions
Cyclization & Alkylation Pyrrolidine derivatives + Ethyl halides Toluene or DMF 80–120°C 12–48 hrs Moderate Multi-step process
Continuous Flow Various Solvent as per process Controlled Continuous High Scalable for manufacturing

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated compounds and alkylating agents are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce secondary amines.

Wissenschaftliche Forschungsanwendungen

1-(1-Methylpyrrolidin-3-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Positional Isomerism

Key Differences :

  • Positional Isomerism : references 2-(1-methylpyrrolidin-3-yl)ethan-1-amine, a positional isomer where the ethylamine chain is attached to the pyrrolidine’s 2-position instead of the 3-position. This subtle difference can significantly alter steric effects, solubility, and biological interactions .
  • Aryl-Substituted Ethylamines : Compounds like (R)-1-(4-bromophenyl)ethan-1-amine () and 1-(4-methoxyphenyl)ethan-1-amine () feature aromatic substituents instead of the pyrrolidine ring. These aryl groups enhance π-π stacking interactions but reduce basicity compared to cyclic amines .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Trends
1-(1-Methylpyrrolidin-3-yl)ethan-1-amine C₇H₁₆N₂ 128.22 (calc.) Pyrrolidine, methyl, ethyl Moderate lipophilicity
1-(6-Fluoropyridin-3-yl)ethan-1-amine C₇H₉FN₂ 140.16 Pyridine, fluorine Polar, water-soluble
1-(4-Methoxyphenyl)ethan-1-amine C₉H₁₃NO 151.21 Aryl, methoxy Moderate polarity
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine C₇H₁₆N₂ 128.22 Pyrrolidine (2-position) Similar to target compound

Key Observations :

  • Fluorine substitution (e.g., 1-(6-fluoropyridin-3-yl)ethan-1-amine) increases polarity and metabolic stability, a feature absent in the target compound .

Medicinal Chemistry Relevance :

  • The target compound’s simpler structure could serve as a versatile intermediate for kinase inhibitors .

Stereochemical Considerations

  • Chiral 1-(pyridin-2-yl)ethan-1-amines () highlight the importance of enantiopurity in drug design. If the target compound has a chiral center, its enantiomers may differ in efficacy and toxicity, necessitating asymmetric synthesis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(1-Methylpyrrolidin-3-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with reductive amination of ketones using sodium borohydride or titanium(IV) isopropoxide in ethanol, followed by cyclization to form the pyrrolidine ring. Maintain inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates .

  • Solvent optimization : Use polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates. Reaction temperatures should be controlled (40–80°C) to balance reaction rate and side-product formation .

  • Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization for high-purity isolates. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

    • Data Table :
Reaction StepSolventCatalystYield (%)Purity (HPLC)
Reductive AminationEthanolNaBH₄6592%
CyclizationTHFTi(OiPr)₄7889%

Q. How can X-ray crystallography resolve the molecular structure of this compound?

  • Methodology :

  • Crystal growth : Use slow evaporation of a saturated solution in EtOAc/hexane (1:1) at 4°C.
  • Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with SHELXL for refinement. Key parameters: R-factor < 5%, resolution ~0.8 Å .
  • Analysis : Validate hydrogen bonding and torsional angles using Mercury software. Compare with DFT-optimized structures for conformational validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodology :

  • Systematic bioassays : Conduct dose-response curves (0.1–100 µM) in parallel assays (e.g., enzyme inhibition, cell viability) under standardized conditions (pH 7.4, 37°C). Include positive controls (e.g., known inhibitors) .

  • Structural analogs : Synthesize derivatives (e.g., fluorinated or methoxy-substituted analogs) to isolate pharmacophore contributions. Use SAR studies to correlate substituents with activity .

  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent/DMSO concentration in assay buffers .

    • Data Table :
Assay TypeIC₅₀ (µM)TargetReference Compound IC₅₀
Enzyme Inhibition12.3 ± 1.2Kinase X8.7 ± 0.9
Cytotoxicity45.6 ± 3.8HeLa cells32.1 ± 2.5

Q. What strategies enable enantioselective synthesis of this chiral amine, and how does stereochemistry influence biological interactions?

  • Methodology :

  • Chiral catalysts : Use (R)- or (S)-BINAP ligands with palladium catalysts for asymmetric hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC (Daicel CHIRALPAK® column) .
  • Enzymatic resolution : Employ transaminases (e.g., from Arthrobacter sp.) for kinetic resolution. Optimize pH (8.5–9.0) and cofactor (PLP) concentration for >90% ee .
  • Biological testing : Compare enantiomers in receptor-binding assays (e.g., radioligand displacement for GPCRs). Stereochemistry often dictates binding affinity (ΔKd ~10–100x between R/S) .

Methodological Considerations

  • Contradiction Handling : When pharmacological data conflicts, validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Advanced Characterization : Use dynamic NMR (NOESY, ROESY) to study conformational flexibility in solution, complementing crystallographic data .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets. Validate with MD simulations (GROMACS) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.